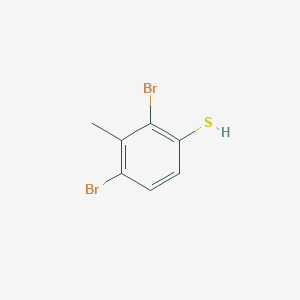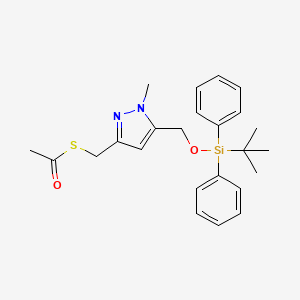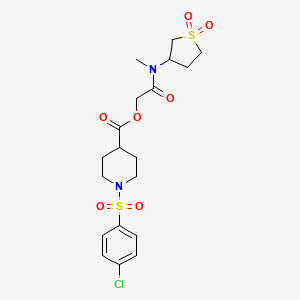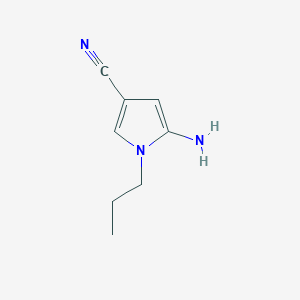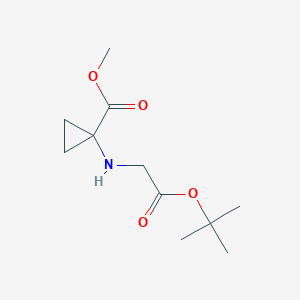
Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C10H17NO4. It is a derivative of cyclopropane carboxylate and contains a tert-butoxy group, which is known for its steric hindrance properties. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the cyclopropane ring can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, where nucleophiles such as amines or thiols can replace the tert-butoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学研究应用
Chemistry: Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various cyclopropane derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving cyclopropane rings. It serves as a substrate for enzymes that catalyze ring-opening reactions, providing insights into enzyme mechanisms and kinetics.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Its unique structure allows it to interact with specific enzyme active sites, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its target. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
相似化合物的比较
- Ethyl 2-((tert-butoxy)carbonyl)amino)cyclopropane-1-carboxylate
- Methyl 2-((tert-butoxy)carbonyl)amino)cyclopropane-1-carboxylate
- Cyclopropane carboxylic acid derivatives
Comparison: Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences its reactivity. Compared to similar compounds, it has distinct chemical properties that make it suitable for specific applications in organic synthesis and enzyme studies. The presence of the cyclopropane ring also adds to its uniqueness, as it can undergo ring-opening reactions that are not possible with other compounds.
属性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
methyl 1-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-8(13)7-12-11(5-6-11)9(14)15-4/h12H,5-7H2,1-4H3 |
InChI 键 |
MGVLDNNGRFJUIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CNC1(CC1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


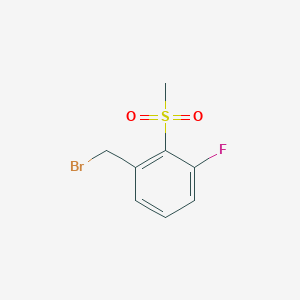
![3-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854990.png)
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12854994.png)



![Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12855004.png)

